Methyl 7-methylisoquinoline-3-carboxylate
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Overview
Description
Methyl 7-methylisoquinoline-3-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by a methyl group attached to the seventh position of the isoquinoline ring and a carboxylate ester group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methylisoquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal, followed by cyclization and esterification .
Industrial Production Methods
Industrial production of this compound may involve the use of catalysts to enhance the reaction efficiency and yield. Techniques such as microwave-assisted synthesis and the use of ionic liquids as solvents can be employed to achieve greener and more sustainable production processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methylisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, alcohols, and substituted isoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 7-methylisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 7-methylisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-isoquinolinecarboxylate
- Methyl isoquinoline-3-carboxylate
- Quinoline derivatives
Uniqueness
Methyl 7-methylisoquinoline-3-carboxylate is unique due to the specific positioning of the methyl and carboxylate ester groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact differently with molecular targets compared to other similar compounds .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a potential therapeutic agent in medicine.
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 7-methylisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO2/c1-8-3-4-9-6-11(12(14)15-2)13-7-10(9)5-8/h3-7H,1-2H3 |
InChI Key |
BXDGQPIORSBEHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CN=C(C=C2C=C1)C(=O)OC |
Origin of Product |
United States |
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